molecular formula C12H9F3N2O2 B122998 5-Desmethyl-3-methyl Leflunomide CAS No. 208401-20-1

5-Desmethyl-3-methyl Leflunomide

Cat. No.: B122998
CAS No.: 208401-20-1
M. Wt: 270.21 g/mol
InChI Key: SNUBGILHVSSQAY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Desmethyl-3-methyl Leflunomide is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a key role in the de novo synthesis of uridine monophosphate (rUMP), which is required for the synthesis of DNA and RNA .

Mode of Action

This compound acts as an immunomodulatory and immunosuppressive agent . It exerts its effects by inhibiting DHODH, thereby preventing the synthesis of rUMP . This inhibition primarily involves the regulation of autoimmune lymphocytes . It has been suggested that the compound exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interferences with cell cycle progression .

Biochemical Pathways

By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine ribonucleotides . This disruption affects the proliferation of autoimmune lymphocytes, thereby modulating the immune response .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed from the gastrointestinal tract . It is then converted to its active form, teriflunomide, which inhibits DHODH . Approximately 90% of a single dose of the compound is eliminated, with 43% in urine and 48% in feces .

Result of Action

The inhibition of DHODH by this compound results in the suppression of autoimmune lymphocyte proliferation . This suppression can lead to the management of the signs and symptoms of active rheumatoid arthritis (RA), improving physical function and slowing the progression of structural damage associated with the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by factors such as pH and temperature . .

Chemical Reactions Analysis

5-Desmethyl-3-methyl Leflunomide undergoes various chemical reactions, including:

Properties

IUPAC Name

3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUBGILHVSSQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174957
Record name 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208401-20-1
Record name 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208401201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L493ZB2GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-[4-(Trifluoromethyl)phenyl]-2-(ethoxymethylene)-acetoacetamide (4 g) is suspended in 10 mL of ethanol treated with 1.5 g of hydroxylamine hydrochloride in 10 mL of water which has been adjusted to pH 5 with sodium hydroxide. The mixture is stirred and warmed to 40° C. for 2 hours, then cooled to room temperature and the precipitate collected by vacuum filtration. Sodium hydroxide (1 g) is added to the filtrate which is stirred for 30 minutes. The mixture is acidified to pH 2 with 6 N hydrochloric acid and the precipitate collected by vacuum filtration. The filtrate is then diluted with 100 mL of water and allowed to stand at 4° C. overnight. The precipitate is collected by vacuum filtration, washed with ethanol:water 2:1 and dried to give 300 mg of crude 3-methyl-4-[4-(trifluoromethyl)phenylaminocarbonyl]isoxazole. The crude is purified on a column of silica gel eluting with ethyl acetate:hexane 1:4 to give 100 mg of 3-methyl-4-[4-(trifluoromethyl)phenylaminocarbonyl]isoxazole, an off-white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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